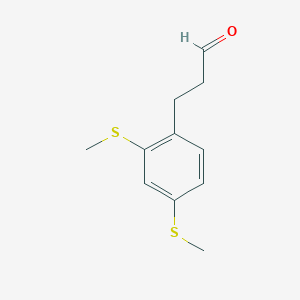
(2,4-Bis(methylthio)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Bis(methylthio)phenyl)propanal is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dimethylthiophenol with propanal under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2,4-Bis(methylthio)phenyl)propanal may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of catalysts and specific reaction environments to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(methylthio)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(2,4-Bis(methylthio)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of (2,4-Bis(methylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, while the aldehyde group can form bonds with other molecules, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylthio)phenylpropanal: Similar structure but with different functional groups.
(2,4-Dimethylthio)phenylmethanol: Contains an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C11H14OS2 |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
3-[2,4-bis(methylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H14OS2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
CFCHNMIHOBDADB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CCC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















